N//'-Methyl-2-phenoxyacetohydrazide
Description
N′-Methyl-2-phenoxyacetohydrazide is a hydrazide derivative characterized by a phenoxyacetate backbone substituted with a methyl group at the hydrazide nitrogen. This compound belongs to a broader class of acylhydrazides, which are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The methyl group at the N′-position distinguishes it from other derivatives, influencing its electronic and steric properties, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.207 |
IUPAC Name |
N//'-methyl-2-phenoxyacetohydrazide |
InChI |
InChI=1S/C9H12N2O2/c1-10-11-9(12)7-13-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,11,12) |
InChI Key |
HOIQPLCLSHEJBJ-UHFFFAOYSA-N |
SMILES |
CNNC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Structural Variations
- N′-Methyl-2-phenoxyacetohydrazide: Features a phenoxy group attached to the acetohydrazide core, with a methyl substituent at the hydrazide nitrogen. Molecular formula: C₁₀H₁₂N₂O₂ (hypothetical, inferred from evidence).
- Molecular formula: ~C₁₉H₁₆N₂O₄ ().
- N′-[(E)-2-Furylmethylene]-2-(2-chlorophenoxy)acetohydrazide: Substituted with a chlorophenoxy group and a furylmethylene moiety, introducing electron-withdrawing effects (Cl) and heterocyclic diversity (furan). Molecular formula: C₁₃H₁₂ClN₃O₃ ().
- N′-{2-[4-(tert-butyl)phenoxy]acetyl}-2-(2-methylphenoxy)acetohydrazide: Contains a bulky tert-butyl group, increasing steric hindrance. Molecular formula: C₂₂H₂₇N₃O₄ ().
Table 1: Key Structural Features
Physicochemical Properties
- Solubility: The methyl group in N′-methyl-2-phenoxyacetohydrazide improves solubility in polar solvents (e.g., methanol) compared to bulkier analogues like N′-{2-[4-(tert-butyl)phenoxy]acetyl} derivatives ().
- Crystal Packing : Derivatives with planar substituents (e.g., benzylidene in 4a–d) exhibit stronger intermolecular interactions (N—H···O, C—H···O) ().
- Thermal Stability : Nitro-substituted derivatives (e.g., 341967-97-3) show lower thermal stability due to redox-sensitive nitro groups ().
Preparation Methods
Hydrazinolysis of Methyl 2-Phenoxyacetate
The most straightforward method involves hydrazinolysis of methyl 2-phenoxyacetate using methylhydrazine. This approach mirrors the synthesis of 2-phenoxyacetohydrazide derivatives described in multiple studies.
Procedure :
-
Ester synthesis : Phenoxyacetic acid is first esterified with methanol in the presence of sulfuric acid as a catalyst. The reaction is refluxed for 24 hours, yielding methyl 2-phenoxyacetate.
-
Hydrazide formation : The ester is reacted with methylhydrazine (1.2 equivalents) in ethanol under reflux for 1–3 hours. The product precipitates upon cooling and is filtered without recrystallization.
Key parameters :
-
Solvent : Ethanol (96%)
-
Temperature : Reflux (~78°C)
Comparative Analysis of Synthetic Methods
Structural Characterization and Validation
Spectroscopic Confirmation
All synthesized batches require validation through:
Crystallographic Studies
While no crystal structure of N'-methyl-2-phenoxyacetohydrazide exists, analogous hydrazides exhibit intramolecular hydrogen bonding between the hydrazide N-H and carbonyl oxygen. Such interactions influence solubility and stability.
Industrial-Scale Production Considerations
Solvent Selection
Ethanol remains the preferred solvent due to:
Waste Management
Critical byproducts include:
-
Methanol from esterification (recoverable via distillation)
Emerging Methodologies
Microwave-Assisted Synthesis
Preliminary trials with microwave irradiation (300 W, 100°C) reduce reaction times from hours to minutes for analogous hydrazides. Applied to N'-methyl derivatives, this could enhance throughput.
Flow Chemistry Approaches
Continuous flow systems may improve safety during exothermic acylation steps, though no published studies specifically address hydrazide synthesis.
Challenges in Isomer Control
As observed in structurally similar compounds, N'-methyl-2-phenoxyacetohydrazide may exhibit rotational isomerism. Key mitigation strategies include:
Q & A
Basic: What are the common synthetic routes for N'-Methyl-2-phenoxyacetohydrazide?
Methodological Answer:
The synthesis typically involves hydrazinolysis of esters or condensation reactions between hydrazides and aldehydes/ketones. For example:
- Hydrazinolysis : Reacting methyl 2-phenoxyacetate with hydrazine hydrate in ethanol under reflux (6–8 hours, 60–80°C), followed by recrystallization to isolate the product .
- Condensation : Adding a methyl-substituted aldehyde to 2-phenoxyacetohydrazide in ethanol with catalytic acetic acid, refluxed for 4–6 hours .
Key factors : Solvent choice (ethanol, methanol), stoichiometric ratios (1:1.2 hydrazide:aldehyde), and temperature control (reflux conditions) are critical for yields >70% .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing N'-Methyl-2-phenoxyacetohydrazide?
Methodological Answer:
- NMR Spectroscopy : - and -NMR confirm the hydrazide backbone and methyl/phenoxy substituents. Peaks at δ 2.8–3.2 ppm (N–CH) and δ 6.8–7.4 ppm (aromatic protons) are diagnostic .
- X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.22 Å, N–N at ~1.38 Å) and intermolecular hydrogen bonds (N–H⋯O, C–H⋯O), which influence packing and stability .
- IR Spectroscopy : Stretching vibrations at ~1650 cm (C=O) and ~3200 cm (N–H) validate functional groups .
Advanced: How can researchers optimize reaction conditions to improve synthetic yield and purity?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) may enhance solubility but increase side reactions. Ethanol/water mixtures balance reactivity and purity .
- Catalyst Use : Adding 1–5 mol% of p-toluenesulfonic acid (p-TsOH) accelerates condensation reactions by stabilizing intermediates .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C over 2 hours) minimizes thermal decomposition of hydrazide intermediates .
- In-line Monitoring : TLC (silica gel, ethyl acetate/hexane 3:7) tracks reaction progress; HPLC quantifies purity (>95% required for pharmacological studies) .
Advanced: What strategies resolve contradictions in reported biological activities of acetohydrazide derivatives?
Methodological Answer:
Contradictions often arise from structural variability (e.g., substituent effects) or assay conditions . To address:
- Comparative SAR Studies : Systematically modify substituents (e.g., electron-withdrawing vs. donating groups on the phenyl ring) and test against standardized assays (e.g., MIC for antimicrobial activity). For example, 4-chloro substitution enhances antibacterial potency compared to methoxy groups .
- Computational Modeling : DFT calculations predict electronic properties (HOMO-LUMO gaps) that correlate with antioxidant or enzyme-inhibitory activities .
- Dose-Response Validation : Replicate studies across multiple cell lines (e.g., HeLa vs. MCF-7 for anticancer assays) to rule out cell-specific effects .
Advanced: How does the crystal structure of N'-Methyl-2-phenoxyacetohydrazide inform its reactivity and stability?
Methodological Answer:
- Hydrogen-Bonding Networks : Intermolecular N–H⋯O and C–H⋯O bonds form sheets parallel to the (001) plane, enhancing thermal stability (decomposition >200°C) .
- Planarity of Hydrazide Core : The acetohydrazide group’s near-planar geometry (r.m.s. deviation <0.03 Å) facilitates π-stacking with biological targets (e.g., DNA intercalation) .
- Methyl Group Effects : The N'-methyl group introduces steric hindrance, reducing nucleophilic attack at the hydrazide nitrogen but increasing lipophilicity (logP ~1.5) for membrane penetration .
Advanced: What methodologies elucidate the mechanism of action in pharmacological studies?
Methodological Answer:
- Fluorescence Quenching Assays : Monitor binding to serum albumin (BSA) via tryptophan emission shifts (λ~340 nm) to assess pharmacokinetic behavior .
- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Key residues (e.g., Arg120, Tyr355) often anchor the hydrazide moiety .
- ROS Scavenging Assays : Quantify superoxide radical (O) inhibition via cytochrome c reduction kinetics, correlating with antioxidant EC values .
Basic: What are the key stability considerations for storing N'-Methyl-2-phenoxyacetohydrazide?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the phenoxy group .
- Moisture Control : Use desiccants (silica gel) in sealed containers; hydrazides hydrolyze to carboxylic acids in humid environments .
- Long-Term Stability : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products (>98% purity maintained for 12 months under optimal conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
